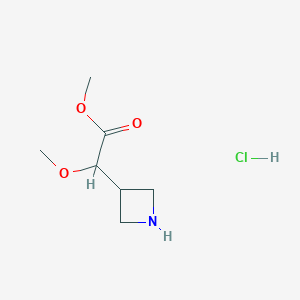

Methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride” is a chemical compound with the CAS Number: 2095672-88-9 . It has a molecular weight of 218.64 . The compound is stored at 4 degrees Celsius and is usually in powder form .

Synthesis Analysis

The synthesis of similar compounds has been described in literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound has been involved in reactions such as the aza-Michael addition with NH-heterocycles . Further diversification of novel heterocyclic amino acid derivatives was achieved through the Suzuki–Miyaura cross-coupling .Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 218.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental analysis.Scientific Research Applications

Synthesis and Antibiotic Activity

One key application involves the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a new class of heteroatom-activated β-lactam antibiotics. These compounds have shown significant antimicrobial activity predominantly against Gram-negative bacteria, highlighting their potential in addressing antibiotic resistance (S. Woulfe & M. Miller, 1985).

Hapten Synthesis for Antibody Production

Additionally, methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride derivatives have been used in the synthesis of haptens with a functional carboxyl group, aiding in the production of antibodies against organophosphate pesticides. This application is crucial for developing diagnostic and therapeutic solutions against toxic substances (W. ten Hoeve et al., 1997).

Synthesis of β-Lactam Derivatives

Research has also focused on transforming 6-epipenicillins into 2R-{(1S, 5R)-2-oxa-6-oxo-4,7- diazabicyclo[3.2.0]hept-3-en-7-yl}-3-methylbut-3-enoates, with this compound derivatives serving as important intermediates. This process underscores the compound's role in creating novel β-lactam antibiotics with potential therapeutic applications (Y. Hamashima et al., 1979).

Controlled Release Pharmaceutical Applications

Moreover, this compound's derivatives have found applications in the pharmaceutical sector, particularly in the design and synthesis of controlled release tablets. This utilization signifies the compound's versatility and potential in developing advanced drug delivery systems (S. Khaled et al., 2014).

Antitumor and Antitubercular Agents

Furthermore, the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, derived from this compound, have demonstrated potent antiproliferative properties, targeting tubulin for anticancer applications. Similarly, novel 2-azetidinones have been assessed as potential antitubercular agents, emphasizing the compound's contribution to developing new therapeutic agents (Thomas F. Greene et al., 2016; K. Parikh et al., 2000).

Safety and Hazards

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(7(9)11-2)5-3-8-4-5;/h5-6,8H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXICCXVYVJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CNC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2715868.png)

![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)

![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2715874.png)

amine hydrochloride](/img/structure/B2715877.png)

![3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine](/img/structure/B2715881.png)

![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)

![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)